5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid is an organic compound categorized as a keto acid, specifically a short-chain keto acid. It features a dimethoxyphenyl group attached to an amino group and is characterized by its oxopentanoic acid core structure. This compound is of interest in various scientific fields due to its potential biological activities and applications.
This compound can be synthesized through specific organic reactions and is also found in various biochemical pathways. It is structurally related to other amino acids and keto acids, which are integral to metabolic processes in living organisms.
5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid belongs to the class of organic compounds known as keto acids and derivatives. More specifically, it is classified under short-chain keto acids, which are characterized by having an alkyl chain containing fewer than six carbon atoms.
The synthesis of 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of amine coupling reactions where 2,4-dimethoxyaniline reacts with a suitable precursor that contains the pentanoic acid moiety.
The molecular formula for 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid is . The structure features a central pentanoic acid skeleton with an amino group at one end and a 2,4-dimethoxyphenyl group at the other.
CC(=O)C(C(=O)O)NCC1=C(C=C(C=C1)OC)OC
5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid can undergo various chemical reactions typical of amino acids and keto acids:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure selectivity and yield.
The mechanism of action for 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid involves its interaction with biological systems:
Research indicates that compounds similar to 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid are involved in critical pathways such as amino acid metabolism and neurotransmitter synthesis.
Relevant data from studies indicate that the compound exhibits significant stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid has potential applications in:
CAS No.: 18810-58-7
CAS No.: 16124-22-4
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3